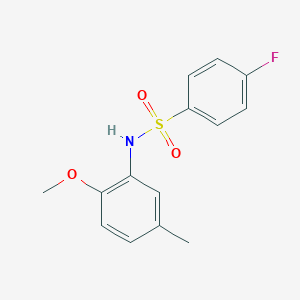

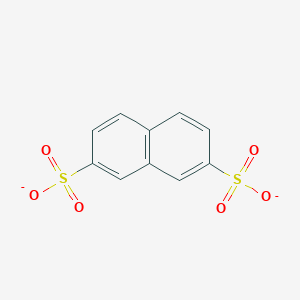

2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide, also known as BI-4, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BI-4 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Wirkmechanismus

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is not fully understood, but it has been shown to interact with several molecular targets in cells. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide leads to changes in gene expression that can result in cell death or other cellular responses. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.

Biochemical and Physiological Effects

2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In cancer cells, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to induce cell death through apoptosis and autophagy. In neurodegenerative disease models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide as a research tool is its specificity for HDAC inhibition and CK2 inhibition. This specificity allows researchers to study the effects of these molecular targets on cellular processes without the confounding effects of other compounds. One limitation of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is its relatively low potency compared to other HDAC inhibitors and CK2 inhibitors. This limitation can be overcome by using higher concentrations of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide or by using 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds.

Zukünftige Richtungen

There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide. One direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds, such as chemotherapy drugs or other HDAC inhibitors. Another direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in animal models of disease, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide and its effects on cellular processes.

Synthesemethoden

2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisoxazole with 4-iodobenzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative disease research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce inflammation and oxidative stress in vitro and in vivo.

Eigenschaften

Molekularformel |

C15H11IN2O2 |

|---|---|

Molekulargewicht |

378.16 g/mol |

IUPAC-Name |

2-(1,2-benzoxazol-3-yl)-N-(4-iodophenyl)acetamide |

InChI |

InChI=1S/C15H11IN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19) |

InChI-Schlüssel |

RXPHDXGRMJBDEA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3,5,6-tetramethylphenyl)sulfonyl]tryptophan](/img/structure/B229833.png)

![2-Hydroxy-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229834.png)

![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229837.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B229842.png)

![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)

![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)

![{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B229848.png)

![N-[(4-methoxyphenyl)sulfonyl]tryptophan](/img/structure/B229855.png)

![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)